molecular formula C27H21ClN4O3 B11267053 N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11267053
M. Wt: 484.9 g/mol
InChI Key: AQLUCRCZQPALNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 4-chlorophenyl substituent at position 2 of the heterocyclic core and a benzyloxy group on the N-phenylacetamide moiety. The pyrazolo[1,5-a]pyrazin scaffold is a bicyclic system with nitrogen atoms at positions 1, 5, and 8, which confers unique electronic and steric properties. The 4-chlorophenyl group likely enhances hydrophobic interactions in binding pockets, while the benzyloxy substituent may improve membrane permeability due to its lipophilic nature.

Properties

Molecular Formula

C27H21ClN4O3

Molecular Weight

484.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33)

InChI Key

AQLUCRCZQPALNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core.

    Coupling of intermediates: The final step involves the coupling of the benzyloxyphenyl intermediate with the pyrazolo[1,5-a]pyrazine core using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrazine core can be reduced to form an alcohol derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name/ID Core Structure Key Substituents Synthesis Highlights Potential Biological Relevance
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-chlorophenyl), N-(4-benzyloxyphenyl) Not explicitly described Assumed kinase inhibition or anticancer activity
Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(benzo[d][1,3]dioxol-5-yl), N-(3-fluoro-4-methylphenyl) Unspecified Increased lipophilicity (benzodioxole) may enhance CNS penetration
Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-chlorophenyl), N-(3-methylsulfanylphenyl) Thioether linkage via sulfanyl substitution Methylsulfanyl group may alter metabolic stability
Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), N-benzyl Substitution at pyrimidine nitrogen Pyrimidine core may enhance hydrogen bonding in active sites

Key Observations:

Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrazin core differs from pyrazolo[3,4-d]pyrimidin (e.g., ) in nitrogen positioning, affecting electronic distribution and hydrogen-bonding capacity. Pyrazolo[3,4-d]pyrimidin derivatives () are more prevalent in kinase inhibitor designs (e.g., JAK2, EGFR), implying that the target’s core may offer novel selectivity profiles .

Substituent Effects: 4-Chlorophenyl Group: Present in both the target and compounds, this substituent is associated with enhanced hydrophobic binding in kinase pockets. Its absence in ’s benzodioxol-substituted analog may reduce steric bulk but increase polarity . Benzyloxy vs.

Synthetic Routes: While direct synthesis details for the target are unavailable, and highlight methods for analogous compounds. For example, cesium carbonate-mediated couplings () or reflux with potassium carbonate () are common for pyrazolo-heterocycles. The target’s acetamide linkage likely requires amide bond formation under mild conditions to preserve the labile pyrazinone ring .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article summarizes the findings related to its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C23H21ClN4O3
  • Molecular Weight : 438.89 g/mol
  • CAS Number : Not specified in the search results.

The compound exhibits biological activity primarily through its interaction with tubulin, a key protein involved in cell division. It has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Cytotoxicity Studies

A study conducted on various cancer cell lines revealed that this compound demonstrated significant cytotoxic effects:

Cell Line IC50 (µM) Selectivity
MCF-7 (breast cancer)2.13 ± 0.80High
SiHa (cervical cancer)4.34 ± 0.98Moderate
PC-3 (prostate cancer)4.46 ± 0.53Moderate
HEK-293T (normal cells)>50Low

The IC50 values indicate that the compound is particularly effective against MCF-7 cells, suggesting a potential for development as an anticancer agent .

In Silico Studies

In silico molecular docking studies have been performed to predict the binding affinity of the compound to tubulin at the colchicine-binding site. The results indicated favorable interactions, supporting its potential as a tubulin inhibitor:

Compound Docking Score
This compound-7.002

These scores suggest strong binding affinity, which correlates with the observed cytotoxicity against cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound, in targeting various cancer types:

  • Breast Cancer : A study indicated that compounds similar to this compound showed promising results in inhibiting breast cancer cell proliferation through tubulin disruption.
  • Prostate Cancer : Another investigation found that pyrazole derivatives exhibited selective toxicity towards prostate cancer cells while sparing normal cells, indicating a therapeutic window that could be exploited for treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.